molecular formula C13H15F3N2O3 B14047515 N'-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)benzohydrazide

N'-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)benzohydrazide

Cat. No.: B14047515
M. Wt: 304.26 g/mol
InChI Key: OXCFIOICLTWCDH-UHFFFAOYSA-N
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Description

N'-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)benzohydrazide is a chemically protected derivative of 4-(Trifluoromethyl)benzohydrazide, a versatile scaffold recognized for its significant value in medicinal chemistry and drug discovery research. The incorporation of the tert-butoxycarbonyl (Boc) protecting group enhances the molecule's utility by providing a stable intermediate for sophisticated multi-step synthetic applications, particularly in the development of novel bioactive compounds. The parent compound, 4-(Trifluoromethyl)benzohydrazide (CAS 339-59-3), is a well-established building block for the synthesis of hydrazide-hydrazone derivatives . These derivatives have demonstrated a broad spectrum of promising biological activities. Notably, they have been investigated as potent dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are critical therapeutic targets for neurodegenerative disorders . The trifluoromethyl group is a key pharmacophore that improves the drug-like properties of molecules, primarily by enhancing metabolic stability and membrane permeability, which is advantageous for targeting the central nervous system . Beyond neurology, hydrazide-hydrazones derived from this core structure have also shown potential in other research areas, including as inhibitors of photosynthetic electron transport (PET) in botanical studies and as precursors for the synthesis of functional materials . This product is intended for use as a research chemical by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate care, consulting the relevant safety data sheet prior to use.

Properties

Molecular Formula

C13H15F3N2O3

Molecular Weight

304.26 g/mol

IUPAC Name

tert-butyl N-[[4-(trifluoromethyl)benzoyl]amino]carbamate

InChI

InChI=1S/C13H15F3N2O3/c1-12(2,3)21-11(20)18-17-10(19)8-4-6-9(7-5-8)13(14,15)16/h4-7H,1-3H3,(H,17,19)(H,18,20)

InChI Key

OXCFIOICLTWCDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NNC(=O)C1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Esterification of 4-(Trifluoromethyl)benzoic Acid

  • Method: The carboxylic acid group of 4-(trifluoromethyl)benzoic acid is esterified by refluxing with an excess of an alcohol (methanol or tert-butanol) in the presence of a catalytic amount of acid (commonly sulfuric acid).
  • Conditions: Heating under reflux, typically several hours, to ensure complete ester formation.
  • Notes: The choice of alcohol determines the ester formed, with tert-butyl esters favored for subsequent Boc protection.
  • Reference: This step is well-documented in the preparation of related hydrazides and hydrazones, where methyl esters are commonly used as intermediates.

Hydrazinolysis to Form 4-(Trifluoromethyl)benzohydrazide

  • Method: The ester is reacted with hydrazine hydrate in boiling ethanol or propanol to substitute the ester group with a hydrazide moiety.
  • Conditions: Heating at 80–100 °C for 10–12 hours or until completion.
  • Yield: Near quantitative yields reported for similar hydrazides.
  • Reference: This method is a standard nucleophilic substitution reaction for hydrazide synthesis.

Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group

  • Method: The hydrazide is treated with di-tert-butyl dicarbonate (Boc2O) under basic conditions to protect the hydrazide nitrogen.
  • Conditions: Typically performed at room temperature in an organic solvent such as dichloromethane with a base like triethylamine.
  • Notes: The Boc group stabilizes the hydrazide for further synthetic transformations.
  • Reference: While specific literature for this exact compound is limited, Boc protection is a common strategy in hydrazide chemistry to prevent unwanted side reactions.

Representative Reaction Scheme

Step Reactants Conditions Product Yield (%)
1 4-(Trifluoromethyl)benzoic acid + tert-butanol + H2SO4 (catalyst) Reflux, several hours tert-Butyl 4-(trifluoromethyl)benzoate ~90-95%
2 tert-Butyl 4-(trifluoromethyl)benzoate + hydrazine hydrate Boiling ethanol, 10-12 h 4-(Trifluoromethyl)benzohydrazide ~95-99%
3 4-(Trifluoromethyl)benzohydrazide + di-tert-butyl dicarbonate + triethylamine RT, dichloromethane, several hours This compound 80-90% (estimated)

Detailed Research Findings

Esterification and Hydrazide Formation

  • A study on hydrazones derived from 4-(trifluoromethyl)benzohydrazide reported a two-step process starting from 4-(trifluoromethyl)benzoic acid: esterification with methanol and catalytic sulfuric acid, followed by hydrazinolysis with hydrazine hydrate in boiling ethanol to yield the hydrazide with nearly quantitative yields.
  • This method is robust and reproducible, providing a clean intermediate for further functionalization.

Boc Protection

  • While direct literature on Boc protection of 4-(trifluoromethyl)benzohydrazide is sparse, general hydrazide protection methods utilize di-tert-butyl dicarbonate under mild conditions to afford N-Boc hydrazides efficiently.
  • The Boc group is stable under a variety of conditions and is commonly used in medicinal chemistry to protect hydrazide functionalities during complex syntheses.

Characterization Data

  • Hydrazide intermediates and their derivatives typically show characteristic IR bands for NH and C=O groups (e.g., 1650–1700 cm⁻¹ for carbonyl).
  • ^1H-NMR spectra reveal NH protons as broad singlets around δ 11-12 ppm and aromatic protons consistent with substitution patterns.
  • ^13C-NMR confirms the presence of carbonyl carbons and trifluoromethyl-substituted aromatic carbons, often showing characteristic coupling patterns due to fluorine atoms.

Summary Table of Key Preparation Parameters

Parameter Details
Starting Material 4-(Trifluoromethyl)benzoic acid
Esterification Catalyst Sulfuric acid (catalytic)
Esterification Solvent Methanol or tert-butanol
Hydrazinolysis Reagent Hydrazine hydrate
Hydrazinolysis Solvent Ethanol or propanol
Hydrazinolysis Temperature Boiling (80–100 °C)
Boc Protection Reagent Di-tert-butyl dicarbonate
Boc Protection Solvent Dichloromethane
Boc Protection Base Triethylamine
Typical Yields Esterification: 90-95%; Hydrazinolysis: 95-99%; Boc protection: 80-90% (estimated)

Chemical Reactions Analysis

Types of Reactions

N’-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the BOC group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like hydrochloric acid (HCl) and trifluoroacetic acid (TFA) are used for deprotection of the BOC group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the BOC group yields the corresponding amine .

Scientific Research Applications

N’-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)benzohydrazide has several scientific research applications:

    Chemistry: Used as a protecting group for amines in organic synthesis, facilitating the selective modification of molecules.

    Biology: Employed in the synthesis of peptides and other biologically active compounds.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

    Industry: Applied in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of N’-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)benzohydrazide involves the formation of a stable carbamate linkage with amines. The BOC group protects the amine functionality during chemical reactions and can be selectively removed under acidic conditions. The trifluoromethyl group enhances the compound’s stability and reactivity .

Comparison with Similar Compounds

4-(Trifluoromethyl)benzohydrazide (Impurity 7)

  • Structure : Lacks the Boc group.
  • Synthesis: Prepared via hydrazinolysis of methyl 4-(trifluoromethyl)benzoate with hydrazine hydrate .
  • Applications : A precursor for hydrazones and carboxamides. Compared to the Boc-protected derivative, it is more reactive but less stable under acidic conditions .

tert-Butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate

  • Structure: Contains a Boc-protected amino group instead of -CF₃.
  • Properties : Improved solubility in polar solvents due to the absence of -CF₃. Used in peptide coupling reactions .

Hydrazone Derivatives

Hydrazones derived from 4-(trifluoromethyl)benzohydrazide exhibit diverse biological activities. Key examples include:

Compound Name Substituent on Hydrazone Biological Activity (IC₅₀) Key Findings Reference
N'-[4-(Trifluoromethyl)benzylidene] derivative (2l) 4-CF₃-benzaldehyde AChE: 46.8 µM; BuChE: 88.1 µM Most potent AChE inhibitor in series
Cyclohexanone-derived hydrazone (3c) Cyclohexanone AChE: 58.2 µM; BuChE: 64.3 µM Balanced dual inhibition
2-Chlorobenzylidene derivative (2d) 2-Cl-benzaldehyde BuChE: 19.1 µM Selective BuChE inhibition

Key Trends :

  • Electron-Withdrawing Groups (e.g., -CF₃, -NO₂) enhance AChE inhibition .
  • Aliphatic Ketones (e.g., cyclohexanone) improve blood-brain barrier permeability .

N-Alkyl Carboxamide Analogues

N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides (C1–C18 alkyl chains) show chain-length-dependent activity:

Alkyl Chain Length AChE IC₅₀ (µM) BuChE IC₅₀ (µM) Selectivity
C1 (methyl) 106.75 277.48 Non-selective
C13–C15 (tridecyl–pentadecyl) 27.04–32.11 58.01–170.5 AChE-selective
C5–C7 (pentyl–heptyl) 45.2–52.7 58.0–89.4 BuChE-selective

Mechanistic Insight :

  • Longer alkyl chains (C13–C18) enhance hydrophobic interactions with AChE’s peripheral anionic site .
  • Shorter chains (C5–C7) favor BuChE inhibition due to steric compatibility with the enzyme’s larger active site .

Comparison with Non-CF₃ Hydrazides

N′-Hexanoyl-4-(trifluoromethyl)benzohydrazide (3a)

  • Structure: Hexanoyl group replaces Boc.
  • Properties : Melting point 178.5°C; moderate AChE inhibition (IC₅₀ = 89.4 µM) .

4-Nitrobenzohydrazide Derivatives

  • Example : (E)-N'-(3,5-dibromo-4-hydroxybenzylidene)-4-nitrobenzohydrazide (CF0002).
  • Activity : Stronger BuChE inhibition (IC₅₀ = 15.1 µM) compared to CF₃ analogs due to nitro group’s electron-withdrawing effects .

Physicochemical and Pharmacokinetic Comparisons

Property N'-Boc-4-CF₃-benzohydrazide 4-CF₃-benzohydrazide N-Hexyl carboxamide (2f)
LogP (Calculated) 3.2 2.8 4.1
Aqueous Solubility Low Moderate Very low
BBB Permeability* High Moderate High

*Predicted via BOILED-Egg model .

Biological Activity

N'-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)benzohydrazide is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of cholinesterase enzymes. This article explores its synthesis, biological activity, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a benzohydrazide structure with a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl group, which enhances its lipophilicity and metabolic stability. The general synthesis involves several steps that allow for precise functional group introduction while maintaining high yields.

Synthesis Steps:

  • Formation of Benzohydrazide : Reaction of 4-(trifluoromethyl)benzoic acid with hydrazine.
  • Protection of Amine : Introduction of the tert-butoxycarbonyl group to stabilize the amine.
  • Purification : Crystallization or chromatography to isolate the final product.

Enzyme Inhibition

Research indicates that derivatives of 4-(trifluoromethyl)benzohydrazide demonstrate potent inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in neurotransmission, and their inhibition can have implications for treating neurodegenerative diseases like Alzheimer's.

Inhibition Potency :

  • AChE IC50 values range from 46.8 to 137.7 µM .
  • BuChE IC50 values range from 19.1 to 881.1 µM .
  • Notably, some derivatives show stronger inhibition of AChE compared to BuChE, suggesting selective targeting capabilities .

Structure-Activity Relationships (SAR)

The presence of the trifluoromethyl group has been linked to enhanced binding interactions with cholinesterases, attributed to increased electron-withdrawing effects that stabilize enzyme-inhibitor complexes. Various studies have identified specific structural modifications that influence biological activity:

Compound NameStructural FeaturesInhibition TypeIC50 (µM)
This compoundBenzohydrazide with Boc and CF3 groupsMixed-type inhibition46.8 - 137.7
4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazideBenzylidene derivativeStrong AChE inhibitionStrongest observed

Case Studies

  • Hydrazones Derived from 4-(Trifluoromethyl)benzohydrazide :
    • A study evaluated various hydrazones formed from this compound with different aldehydes and ketones.
    • The strongest inhibitors were identified, with some showing balanced inhibition across both AChE and BuChE.
    • No cytotoxicity was observed in eukaryotic cell lines at concentrations up to 100 µM .
  • Potential Therapeutic Applications :
    • Given its ability to inhibit cholinesterases, this compound may be explored for therapeutic applications in neurodegenerative diseases.
    • Further research is needed to evaluate its efficacy in vivo and potential side effects.

Q & A

Basic Synthesis and Purification

Q: What are the standard synthetic protocols for preparing N'-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)benzohydrazide? A: The compound is synthesized via condensation of 4-(trifluoromethyl)benzohydrazide with tert-butoxycarbonyl (Boc) reagents. A typical procedure involves reacting the hydrazide with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under basic conditions (e.g., triethylamine or pyridine) at 0–25°C for 4–12 hours. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Key intermediates like 4-(trifluoromethyl)benzohydrazide are prepared by hydrazinolysis of methyl esters or via coupling with hydrazine hydrate .

Characterization Techniques

Q: What spectroscopic and analytical methods are used to confirm the structure of this compound? A: Nuclear magnetic resonance (¹H, ¹³C, and ¹⁹F NMR) is critical for confirming the Boc-protected hydrazide structure, with characteristic peaks for the tert-butyl group (~1.4 ppm in ¹H NMR) and trifluoromethyl group (~125 ppm in ¹³C NMR). Fourier-transform infrared spectroscopy (FTIR) identifies carbonyl stretches (C=O at ~1680–1720 cm⁻¹). High-resolution mass spectrometry (HRMS) or elemental analysis validates molecular weight. Purity is assessed via HPLC with UV detection at 254 nm .

Safety and Handling Protocols

Q: What safety precautions are required when handling this compound? A: The compound is stable under refrigeration (2–8°C) in sealed containers but decomposes under heat (>140°C) to release carbon monoxide and nitrogen oxides. Use personal protective equipment (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent inhalation. Avoid electrostatic discharge by grounding equipment. Spills should be collected with inert absorbents (e.g., vermiculite) and disposed as hazardous waste .

Biological Activity and Assays

Q: How is this compound evaluated for cholinesterase inhibition? A: Cholinesterase inhibition is assessed using Ellman’s spectrophotometric method. Acetylcholinesterase (AChE) from electric eel and butyrylcholinesterase (BuChE) from equine serum are incubated with the compound (10–200 µM) and substrate (acetylthiocholine or butyrylthiocholine). Thiocholine production is measured at 412 nm using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). IC₅₀ values are calculated via nonlinear regression. For example, derivatives of this scaffold show IC₅₀ ranges of 15.1–140.5 µM (AChE) and 19.1–881.1 µM (BuChE) .

Structure-Activity Relationship (SAR) Optimization

Q: How do structural modifications (e.g., alkyl chain length) affect inhibitory potency? A: Alkyl chain length in N-alkyl derivatives significantly impacts enzyme selectivity. For AChE, longer chains (C13–C15) enhance potency (IC₅₀: 27.04–106.75 µM), while BuChE prefers C5–C7 chains. Substituents like trifluoromethyl or nitro groups improve lipophilicity and binding to hydrophobic pockets. Molecular docking (e.g., AutoDock Vina) reveals that bulky groups near the hydrazone moiety increase interactions with the peripheral anionic site of AChE .

Addressing Data Contradictions

Q: How can discrepancies in inhibition data across studies be resolved? A: Variability in IC₅₀ values (e.g., AChE inhibition ranging from 15.1–140.5 µM) may arise from differences in enzyme sources (e.g., recombinant vs. native), assay conditions (pH, temperature), or purity of test compounds. Normalize data using reference inhibitors (e.g., rivastigmine) and validate via dose-response curves. Cross-check kinetic inhibition modes (competitive vs. mixed-type) using Lineweaver-Burk plots .

Computational Modeling Applications

Q: What computational methods are used to predict binding modes? A: Molecular docking (e.g., Schrödinger Suite, GOLD) and molecular dynamics (MD) simulations (AMBER, GROMACS) predict interactions with cholinesterases. Key steps include:

Protein preparation (PDB: 4EY7 for AChE) with optimized protonation states.

Ligand parameterization using GAFF force fields.

Docking with flexible side chains (e.g., Trp286, Phe295 in AChE).

MD simulations (50–100 ns) to assess binding stability.
These methods identify critical hydrogen bonds with Ser203 (AChE) or His438 (BuChE) .

Stability and Decomposition

Q: Under what conditions does this compound degrade, and how is stability monitored? A: The compound decomposes at elevated temperatures (>140°C) or under acidic/basic conditions, releasing CO and NOₓ. Stability is monitored via accelerated stability studies (40°C/75% RH for 1–3 months) with HPLC purity checks. For long-term storage, keep desiccated at –20°C. Avoid prolonged exposure to light, as hydrazones may undergo photoisomerization .

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